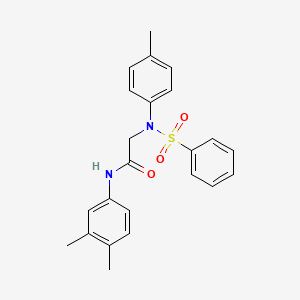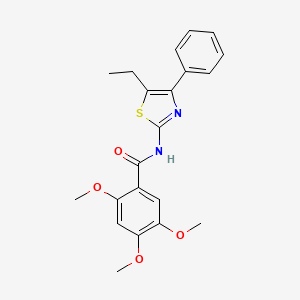![molecular formula C17H13Cl2N3OS B5982079 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B5982079.png)
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidenehydrazinylidene group, and a dichlorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,3-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with benzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and dichlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinones and hydrazones.
Cetylpyridinium chloride: and domiphen bromide are structurally similar compounds that have been repurposed for various applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group, in particular, may enhance its antimicrobial activity compared to other thiazolidinones.
Properties
IUPAC Name |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(2,3-dichlorophenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-13-8-4-7-12(15(13)19)9-14-16(23)21-17(24-14)22-20-10-11-5-2-1-3-6-11/h1-8,10,14H,9H2,(H,21,22,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCIDBOMHBZLOW-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B5982002.png)
![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-(2-methoxyethyl)piperazine](/img/structure/B5982008.png)
![2-[(2-fluorophenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5982013.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5982017.png)
![1-{4-[4-oxo-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-2-yl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5982021.png)

![N-[(4-methoxyphenyl)-pyridin-4-ylmethyl]-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5982048.png)

![N-(ADAMANTAN-1-YL)-4-(2-{[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)METHYL]AMINO}ETHYL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5982058.png)
![2'-(4-ethyl-1-piperazinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4'-methyl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5982061.png)
![2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5982086.png)
![6-(4-CHLORO-2-FLUOROPHENYL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B5982094.png)
![N-[2-[2-(2-fluorophenyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]ethyl]-3-(3-methylpyrazol-1-yl)propanamide](/img/structure/B5982102.png)
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)benzyl]propanamide](/img/structure/B5982111.png)
